Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
Executive Summary & Structural Rationale
In modern drug discovery, the strategic selection of intermediate building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). As a Senior Application Scientist, I approach molecular design not as a mere assembly of atoms, but as a system of chemical causality.
The compound 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid (CAS: 1306078-42-1) represents a highly privileged pharmacophore scaffold. It integrates a halogenated benzoic acid core with a cyclopropylurea moiety. This specific functional group topology is engineered to provide a precise balance of steric shielding, rigid hydrogen-bonding geometry, and tunable lipophilicity, making it an ideal precursor for targeted therapeutics such as kinase inhibitors and GPCR antagonists.
Physicochemical Profiling
To predict a molecule's behavior in biological systems and synthetic workflows, we must first establish its foundational physicochemical baseline. The data below synthesizes the core metrics of this compound, verified against standard chemical databases [1].
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid |
| CAS Registry Number | 1306078-42-1 |
| Molecular Formula | C₁₁H₁₁ClN₂O₃ |
| Molecular Weight | 254.67 g/mol |
| SMILES String | OC(=O)c1ccc(NC(=O)NC2CC2)cc1Cl |
| Hydrogen Bond Donors | 3 (1x Carboxylic OH, 2x Urea NH) |
| Hydrogen Bond Acceptors | 3 (2x Carbonyl O, 1x Hydroxyl O) |
| Topological Polar Surface Area | 86.6 Ų |
| Predicted LogP | ~1.8 – 2.2 |
Pharmacophore Causality
Every structural feature of this molecule serves a distinct biophysical purpose:
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Carboxylic Acid (C1): Acts as a primary handle for prodrug synthesis or further amidation. It significantly lowers the overall LogP, enhancing aqueous solubility.
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Ortho-Chlorine (C2): The chlorine atom provides critical steric hindrance, forcing the adjacent carboxylic acid out of the aromatic plane. This conformational restriction reduces entropic penalties upon target binding and shields the aromatic ring from rapid oxidative metabolism (CYP450 degradation).
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Cyclopropylurea (C4): Ureas are privileged bidentate hydrogen-bond donors. The cyclopropyl ring acts as a rigid, lipophilic cap that perfectly occupies small hydrophobic pockets in target proteins without the conformational flexibility (and resulting entropic cost) of linear alkyl chains.
Fig 1: Pharmacophore mapping of the compound highlighting functional group utility.
Synthetic Methodology: Isocyanate-Amine Coupling
The most robust, scalable, and atom-economical method for synthesizing unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate [2, 3]. In this protocol, we utilize 4-amino-2-chlorobenzoic acid and cyclopropyl isocyanate.
Step-by-Step Experimental Protocol
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Preparation & Solvation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 4-amino-2-chlorobenzoic acid in anhydrous Tetrahydrofuran (THF).
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Causality: THF is chosen because its polar, aprotic nature solubilizes the zwitterionic starting material without competitively reacting with the highly electrophilic isocyanate.
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Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 0.1 equivalents of anhydrous pyridine.
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Causality: Pyridine acts as a mild base, ensuring the aniline amino group is fully deprotonated and highly nucleophilic, while avoiding the degradation of the isocyanate.
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Electrophilic Addition: Dropwise add 1.1 equivalents of cyclopropyl isocyanate over 15 minutes.
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Causality: The dropwise addition at 0 °C controls the exothermic nature of the reaction, strictly preventing the formation of symmetric urea dimers or unwanted mixed anhydrides at the carboxylic acid site.
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Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 to 6 hours.
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Self-Validating Workup: Quench the reaction with 1M HCl until the pH reaches ~3. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
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Self-Validation: This acidic workup is a self-purifying system. The unreacted aniline starting material becomes protonated (ammonium salt) and washes away in the aqueous layer. The target product, possessing a carboxylic acid, remains neutral at pH 3 and partitions exclusively into the organic EtOAc layer.
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Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from an ethanol/water gradient to yield the pure product.
Fig 2: Step-by-step synthetic workflow for the nucleophilic addition reaction.
Analytical Characterization & Validation
To guarantee scientific integrity, the synthesized compound must be rigorously validated through orthogonal analytical techniques [4].
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Liquid Chromatography-Mass Spectrometry (LC-MS): Operating in ESI+ mode, the mass spectrum acts as a definitive structural fingerprint. The presence of the chlorine atom will generate a distinct isotopic pattern: a primary [M+H]⁺ peak at m/z 255.1 and an [M+2+H]⁺ peak at m/z 257.1 in a precise 3:1 ratio, confirming the retention of the halogen.
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Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): The integration and chemical shifts provide a self-validating map of the molecule. The cyclopropyl protons are highly shielded, appearing as complex multiplets far upfield (0.4–0.7 ppm and ~2.5 ppm). Conversely, the formation of the urea linkage is confirmed by the appearance of two distinct, deshielded NH broad singlets downfield (>8.0 ppm), proving the success of the isocyanate coupling.
References
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Molport Database: 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid | 1306078-42-1 Chemical Properties.1
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Beilstein Journal of Organic Chemistry: One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.2
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RSC Advances: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.3
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ChemSrc: 1306078-42-1: 2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid Analytical Data.4
Sources
- 1. 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid | 1306078-42-1 | Buy Now [molport.com]
- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 4. 1306078-42-1_CAS号:1306078-42-1_2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid - 化源网 [chemsrc.com]
